molecular formula C11H12O5 B2615981 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid CAS No. 14617-13-1

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2615981
CAS No.: 14617-13-1
M. Wt: 224.212
InChI Key: MITUCWWQUUFNNX-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxy group, a methoxy group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be synthesized through several synthetic routes. One common method involves the cyclization reaction of phenols with ethyl-3,4-dimethoxybenzoylacetate under acidic conditions . This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, and is carried out under heat to achieve reasonable yields and short reaction times.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . This method leverages the metabolic capabilities of microorganisms to convert precursor compounds into the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic acids.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUCWWQUUFNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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